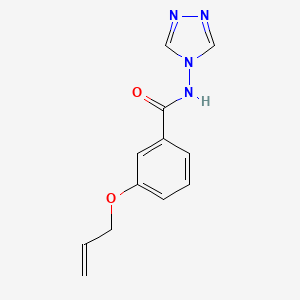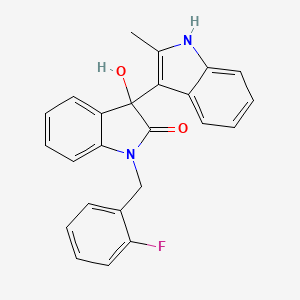![molecular formula C17H28ClNO3 B4410151 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410151.png)
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride
Overview
Description
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride is a chemical compound that belongs to the class of selective β1-adrenergic receptor agonists. It is also known as L-185, 308 or CGP-12177A. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride involves its selective activation of β1-adrenergic receptors. These receptors are coupled to G proteins, which activate adenylyl cyclase and increase the production of cyclic AMP (cAMP). The increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates several proteins involved in calcium handling and contractility in the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of β1-adrenergic receptors. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases. Additionally, activation of β1-adrenergic receptors can also lead to an increase in renin secretion, which can have implications for blood pressure regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride in lab experiments is its selective activation of β1-adrenergic receptors. This allows for targeted manipulation of cardiovascular function without affecting other physiological systems. Additionally, this compound has been extensively studied, and its mechanism of action is well understood.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for β1-adrenergic receptors, it may still interact with other receptors or signaling pathways. Additionally, the effects of this compound may vary depending on the experimental model used.
Future Directions
There are several potential future directions for research on 4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride. One area of interest is the development of more selective β1-adrenergic receptor agonists with improved pharmacokinetic properties. Additionally, there is potential for the use of this compound in combination with other cardiovascular drugs to improve treatment outcomes. Finally, further research is needed to fully understand the potential off-target effects and limitations of using this compound in lab experiments.
Scientific Research Applications
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to selectively activate β1-adrenergic receptors, which are primarily located in the heart. This activation leads to an increase in heart rate and contractility, which can be useful in the treatment of certain cardiovascular diseases.
properties
IUPAC Name |
4-[3-(2-methoxy-4-propylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-3-5-15-6-7-16(17(14-15)19-2)21-11-4-8-18-9-12-20-13-10-18;/h6-7,14H,3-5,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENNOCNIURSUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCN2CCOCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)
![1-{4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4410134.png)


![N-[2-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B4410158.png)

![4-{2-[2-(3-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410173.png)
![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)